2-(5-bromo-1H-indol-3-yl)acetonitrile
Overview
Description
The compound "2-(5-bromo-1H-indol-3-yl)acetonitrile" is a brominated indole derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as synthons in heterocyclic chemistry. Indoles themselves are an important scaffold in pharmaceuticals and natural products, and modifications on the indole ring can lead to compounds with diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method involves the use of copper-catalyzed oxidation of indole, leading to highly reactive intermediates that can be further functionalized. For instance, the oxidation of indole by dioxygen in the presence of Cu(I)Cl in anhydrous acetonitrile yields a 3-oxo 3H-indole, which can then react with dialkylamines to produce 2-dialkylamino 3-oxo 3H-indoles . Although the specific synthesis of "2-(5-bromo-1H-indol-3-yl)acetonitrile" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating a bromine substituent at the appropriate position on the indole ring.
Molecular Structure Analysis
The molecular structure of "2-(5-bromo-1H-indol-3-yl)acetonitrile" would consist of an indole core with a bromine atom attached to the 5-position and an acetonitrile group at the 2-position. The presence of the bromine atom is likely to influence the electronic properties of the molecule, making it more reactive towards nucleophilic substitution reactions due to the electron-withdrawing nature of the bromine.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The presence of a bromine atom on the indole ring can facilitate nucleophilic substitution reactions. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in acetonitrile leads to the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition followed by ring closure . This suggests that "2-(5-bromo-1H-indol-3-yl)acetonitrile" could also participate in similar nucleophilic reactions, potentially leading to the formation of novel cyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(5-bromo-1H-indol-3-yl)acetonitrile" are not provided in the papers, we can infer that the compound would exhibit properties typical of brominated aromatic heterocycles. These might include moderate to low solubility in water, higher density compared to non-brominated analogs due to the presence of bromine, and a tendency to participate in electrophilic substitution reactions. The acetonitrile group would contribute to the molecule's polarity and could affect its boiling point and reactivity profile.
Scientific Research Applications
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Lac Gene Detection Systems
- Scientific Field : Molecular Biology
- Application Summary : “2-(5-bromo-1H-indol-3-yl)acetonitrile” is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
- Methods of Application : The compound is used in immunoblotting, immunocytochemical, and histological applications for Lac gene detection .
- Results or Outcomes : The compound provides a reliable method for detecting the Lac gene in various applications .
Fluorescence Enhancement
- Scientific Field : Analytical Chemistry
- Application Summary : The emission intensity of an indolyl maleimide derivative increases ∼80-fold by reversible coordination to (1,4,7,11-tetraazacyclododecane)zinc (ii), which makes the system a promising new signalling motif for molecular sensors .
- Methods of Application : The compound is used in coordination with (1,4,7,11-tetraazacyclododecane)zinc (ii) to enhance fluorescence .
- Results or Outcomes : The system shows a significant increase in emission intensity, making it a promising new signalling motif for molecular sensors .
Antiviral Activity
- Scientific Field : Virology
- Application Summary : Indole derivatives, including 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
- Methods of Application : These compounds have been tested for their inhibitory activity against various viruses .
- Results or Outcomes : Some compounds, such as methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Fluorescent Signaling in Molecular Sensors
- Scientific Field : Analytical Chemistry
- Application Summary : The emission intensity of an indolyl maleimide derivative increases approximately 80-fold by reversible coordination to (1,4,7,11-tetraazacyclododecane)zinc (ii), which makes the system a promising new signaling motif for molecular sensors .
- Methods of Application : The compound is used in coordination with (1,4,7,11-tetraazacyclododecane)zinc (ii) to enhance fluorescence .
- Results or Outcomes : The system shows a significant increase in emission intensity, making it a promising new signaling motif for molecular sensors .
Future Directions
While specific future directions for 2-(5-bromo-1H-indol-3-yl)acetonitrile are not available, indole derivatives are a promising area of research in drug discovery due to their diverse pharmacological activities . They are being explored for their potential as anti-tubercular agents, among other uses .
properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAZVAMEMXQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550046 | |
Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-1H-indol-3-yl)acetonitrile | |
CAS RN |
774-14-1 | |
Record name | (5-Bromo-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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